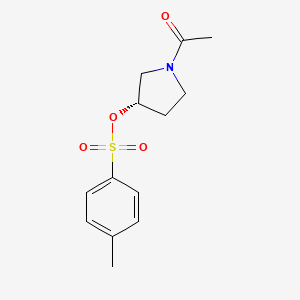

Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester

Description

Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester (CAS: 1251012-84-6) is a pyrrolidine-based sulfonate ester with the molecular formula C15H21NO4S and a molar mass of 311.4 g/mol . This compound features a five-membered pyrrolidine ring substituted with an acetyl group at the nitrogen atom and a toluenesulfonate ester group at the 3-position. It is classified as a high-purity (98%) specialty chemical, historically used in pharmaceutical and fine chemical synthesis for its role as a chiral intermediate or prodrug component . Notably, it has been discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

[(3S)-1-acetylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-3-5-13(6-4-10)19(16,17)18-12-7-8-14(9-12)11(2)15/h3-6,12H,7-9H2,1-2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAHQQQSWYCFKR-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Core

The synthesis typically begins with a chiral pyrrolidine precursor. (S)-Pyrrolidin-3-ol serves as the starting material due to its compatibility with subsequent functionalization. Industrial routes often employ enzymatic resolution or asymmetric hydrogenation to achieve enantiopure intermediates.

Reaction Conditions:

Tosylation of the Alcohol Group

The hydroxyl group at position 3 of the pyrrolidine ring is sulfonated using p-toluenesulfonyl chloride (TsCl) . This step requires precise control to avoid racemization.

Protocol:

-

Base Selection : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0–5°C.

-

Stoichiometry : TsCl (1.2 equiv.) is added dropwise to (S)-pyrrolidin-3-ol (1.0 equiv.) under nitrogen.

-

Reaction Monitoring : TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane 1:1) confirms completion within 2–4 hours.

Yield and Purity:

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | ≥99% |

| Optical Purity | 98–99% ee |

Key Insight : Lower temperatures (0°C) minimize epimerization, while DMAP accelerates the reaction by activating TsCl.

Acetylation of the Amine Group

The secondary amine on the pyrrolidine ring is acetylated to form the final product.

Protocol:

Yield and Purity:

| Parameter | Value |

|---|---|

| Yield | 88–95% |

| Purity (HPLC) | ≥99.5% |

| Retention of ee | 98–99% |

Optimization Note : Using acetyl chloride instead of anhydride reduces side products but requires stricter moisture control.

One-Pot Tosylation-Acetylation Approach

Recent patents describe a streamlined one-pot method to improve efficiency:

Reaction Sequence

Advantages:

Challenges:

-

Requires precise stoichiometry to avoid over-acetylation.

-

Scalability limited by exothermicity during TsCl addition.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Patents highlight flow chemistry for large-scale manufacturing:

Benefits:

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

-

Chiral HPLC : Chiralpak IC-3 column, hexane/isopropanol (80:20), flow rate 1.0 mL/min. Retention time: 12.3 min (S-enantiomer).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Stepwise Synthesis | 85–92 | ≥99 | 98–99 | Moderate |

| One-Pot Approach | 90–94 | ≥99.5 | 98–99 | High |

| Continuous Flow | 95–98 | ≥99.8 | 99.5 | Industrial |

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Substitution: The sulfonic acid ester group can be substituted by nucleophiles like amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Amine or thiol derivatives.

Scientific Research Applications

Applications in Synthetic Organic Chemistry

-

Asymmetric Synthesis :

- Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester is utilized as a chiral auxiliary in asymmetric synthesis reactions, aiding in the formation of optically active compounds.

- Its ability to form stable intermediates allows for selective transformations that are crucial in synthesizing complex molecules.

-

Reactivity and Stability :

- The presence of the sulfonic acid group contributes to its reactivity, making it useful in various organic reactions such as nucleophilic substitutions and rearrangements.

Pharmacological Applications

-

Biological Activity :

- This compound exhibits notable biological activity, particularly as a potential pharmacological agent. It interacts with various biological targets, influencing enzymatic pathways and cellular processes.

- Its structure allows for hydrogen bonding and hydrophobic interactions with proteins, which is critical for modulating biological pathways.

-

Inhibition of Proteases :

- Research indicates that this compound may act as an inhibitor of metalloproteases, which are involved in various disease states such as hypertension and cardiac disorders .

- Compounds similar to this have shown efficacy in treating conditions related to vasoconstriction, including myocardial ischemia and renal insufficiency.

Biological Research

- Molecular Docking Studies :

-

Case Studies :

- Several studies have highlighted the compound's interaction mechanisms with target proteins, providing insights into its pharmacological properties and therapeutic potential .

- For instance, its ability to inhibit serine proteases has been linked to its structural features, which allow it to effectively bind to active sites on enzymes.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonic acid ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecule and resulting in various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Sulfonate Esters

Key Differences and Implications

Heterocyclic Core

- Pyrrolidine (5-membered ring) : The target compound’s pyrrolidine ring introduces conformational rigidity and moderate ring strain, enhancing reactivity in nucleophilic substitutions. This contrasts with piperidine derivatives (6-membered rings), which offer greater flexibility and stability, often preferred in drug design for improved bioavailability .

- Benzimidazole-containing derivative : This structurally complex analogue () incorporates a fused aromatic system, increasing molecular weight (529.5 g/mol) and lipophilicity, which may limit solubility but improve target binding in medicinal applications .

Substituent Effects

- Acetyl vs. Benzyl Groups : The acetyl group in the target compound reduces steric hindrance compared to the bulkier benzyl substituent in its piperidine analogue (CAS: 1354016-86-6). This difference likely impacts solubility, with the acetylated derivative exhibiting higher polarity .

- Trifluoroethoxy Group : The benzimidazole-linked compound () includes a trifluoroethoxy moiety, which enhances metabolic stability and electronegativity, critical for receptor interactions in drug candidates .

Research Findings

- Pyrrolidine Derivatives : Valued for their conformational constraints, pyrrolidines like the target compound are often used to modulate pharmacokinetic properties, such as reducing off-target interactions in CNS drugs .

- Piperidine Analogues : Piperidine derivatives (e.g., CAS: 1354016-86-6) are more commonly employed in protease inhibitors due to their ability to mimic peptide bonds .

- Benzimidazole Hybrids : The benzimidazole-linked sulfonate () demonstrates potent activity in proton pump inhibitor research, leveraging the trifluoroethoxy group’s electron-withdrawing effects .

Biological Activity

Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester is a compound of interest due to its diverse biological activities. This article will explore its synthesis, biological effects, and relevant research findings.

Toluene-4-sulfonic acid (p-TSA) is often used as a catalyst in various organic reactions, including the synthesis of esters. The esterification of p-TSA with (S)-1-acetyl-pyrrolidin-3-yl alcohol can yield the desired compound. The reaction typically involves heating and may utilize solvents such as toluene or acetone to facilitate the process .

Biological Activity

The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory agent and its effects on microbial strains.

Anti-inflammatory Activity

Research has demonstrated that compounds synthesized from p-TSA exhibit significant anti-inflammatory properties. For instance, derivatives of p-TSA have been shown to outperform curcumin in anti-inflammatory assays, indicating their potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of Toluene-4-sulfonic acid esters has been evaluated against various bacterial strains. Studies indicate that these compounds possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.25 mg/mL to 8.5 µM against pathogens like Escherichia coli and Staphylococcus aureus .

Study on Genotoxic Effects

A study investigating the genotoxic potential of sulfonic acid esters, including those derived from p-TSA, utilized the Ames test and micronucleus assays. The findings indicated that while some esters exhibited mutagenic properties, others, such as the iso-butyl ester of p-TSA, were found to be devoid of genotoxic potential in both tests . This highlights the importance of structural variations in determining biological activity.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the interaction of sulfonic acid derivatives with serine proteases, specifically human leukocyte elastase. These studies suggest that certain modifications to the sulfonic acid structure can enhance binding affinity and inhibitory activity against these enzymes, which are implicated in various inflammatory processes .

Summary of Research Findings

| Aspect | Details |

|---|---|

| Synthesis | Esterification using p-TSA and (S)-1-acetyl-pyrrolidin-3-yl alcohol; often involves heating and solvents. |

| Anti-inflammatory Activity | Compounds show greater efficacy than curcumin in reducing inflammation. |

| Antimicrobial Activity | Effective against E. coli and S. aureus with MIC values between 0.25 mg/mL and 8.5 µM. |

| Genotoxicity | Some esters are mutagenic; others like p-TSA iso-butyl ester show no genotoxic effects in assays. |

| Molecular Docking | Enhanced binding affinity for serine proteases observed with specific structural modifications. |

Q & A

Q. What are the common synthetic routes for preparing Toluene-4-sulfonic acid (S)-1-acetyl-pyrrolidin-3-yl ester?

The compound is typically synthesized via acid-catalyzed esterification or condensation. For example, p-toluenesulfonic acid (p-TsOH) can act as a catalyst in xylene under reflux to promote coupling between pyrrolidin-3-ol derivatives and acetylated intermediates. Dean-Stark traps are often employed to remove water and drive the reaction to completion, as seen in multi-step syntheses involving heterocyclic amines and carbonyl compounds . Enzymatic methods, such as lipase-mediated resolution, can also achieve high enantiomeric purity for stereoselective synthesis .

Q. What characterization techniques are critical for verifying the structure of this compound?

Key techniques include:

- 1H-NMR : To confirm stereochemistry and substituent positions. For example, distinct splitting patterns for the pyrrolidinyl protons (e.g., δ 3.65–3.71 ppm for methylene groups) and acetyl resonances (δ 2.37 ppm) are diagnostic .

- Mass spectrometry (HRMS) : To validate molecular weight (e.g., observed [M+Na]+ at 395.0899 vs. calculated 395.0905) .

- Melting point and solubility : Physical properties like low solubility in water (0.7 g/L at 25°C) and density (~1.30 g/cm³) help confirm purity .

Q. How can researchers mitigate side reactions during synthesis?

- Reaction optimization : Use anhydrous solvents (e.g., xylene) and catalytic p-TsOH to minimize hydrolysis of the ester group .

- Temperature control : Reflux conditions (e.g., 110–140°C) with Dean-Stark traps prevent unwanted polymerization or decomposition .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized for the (S)-configured pyrrolidinyl ester?

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) enables stereoselective synthesis. For example, kinetic resolution of racemic intermediates at half-conversion achieves >97% ee for the desired (S)-enantiomer. This method avoids expensive chiral auxiliaries and leverages high substrate specificity of enzymes .

Q. What strategies resolve spectral overlaps in 1H-NMR analysis of this compound?

- 2D NMR (COSY, HSQC) : Assigns coupled protons and distinguishes pyrrolidinyl methylene groups from aromatic protons.

- Variable temperature NMR : Reduces signal broadening caused by conformational exchange in the pyrrolidine ring .

- Isotopic labeling : Deuterated solvents (e.g., CDCl₃) simplify splitting patterns for acetyl and sulfonate groups .

Q. How can impurities arising from incomplete tosylation be quantified and addressed?

- HPLC-MS : Detects unreacted starting materials (e.g., free pyrrolidin-3-ol) and tosyl byproducts.

- Recrystallization : Use hexanes/ethyl acetate mixtures to isolate the product from residual p-TsOH or sulfonic acid derivatives .

- Kinetic monitoring : In-situ FTIR tracks the disappearance of the hydroxyl group (3400–3600 cm⁻¹) during tosylation .

Q. What role does the acetyl group play in stabilizing the compound under acidic conditions?

The acetyl group acts as a protecting agent for the pyrrolidine nitrogen, preventing protonation and subsequent ring-opening. This is critical in multi-step syntheses where acidic reagents (e.g., trifluoroacetic acid) are used for deprotection of other functional groups .

Methodological Notes

- Stereochemical purity : Chiral HPLC (e.g., Chiralpak AD-H column) is recommended for ee determination .

- Scaling challenges : Pilot-scale syntheses require careful control of exothermic reactions during tosylation. Batch-wise addition of p-TsCl under nitrogen is advised .

- Safety protocols : Use fume hoods and PPE when handling p-TsOH due to its irritant properties. Contaminated clothing must be washed immediately with copious water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.